Neobyakangelicol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Neobyakangelicol is a naturally occurring compound found in the roots of Angelica dahurica, a plant commonly used in traditional Chinese medicine. This compound is known for its notable anticancer properties and has been the subject of various scientific studies due to its potential therapeutic applications .

Applications De Recherche Scientifique

Neobyakangelicol has a wide range of scientific research applications, including:

Chemistry: It is used as a reference compound in chromatographic studies and as a starting material for the synthesis of new derivatives.

Biology: this compound is studied for its effects on cellular processes, including cell proliferation and apoptosis.

Medicine: It has shown potential as an anticancer agent, particularly in the treatment of colorectal cancer.

Mécanisme D'action

Target of Action

Neobyakangelicol is a natural product derived from Baizhi . . This suggests that it may interact with enzymes or receptors involved in lipid metabolism.

Mode of Action

Its anti-lipolytic effects suggest that it may inhibit the breakdown of lipids, possibly by interacting with enzymes involved in lipid metabolism

Biochemical Pathways

Given its anti-lipolytic effects, it is plausible that it impacts lipid metabolism pathways

Pharmacokinetics

A study on the pharmacokinetics of byakangelicol, a compound similar to this compound, showed that after both intravenous (5 mg/kg) and oral (15 mg/kg) administrations to rats, the absolute bioavailability was 3.6%

Result of Action

Its anti-lipolytic effects suggest that it may alter lipid metabolism at the cellular level, potentially leading to changes in cell function or health . More research is needed to fully understand these effects.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Neobyakangelicol can be synthesized through the extraction and isolation from the roots of Angelica dahurica. The process involves the following steps:

Extraction: The roots are dried and ground into a fine powder. The powder is then subjected to solvent extraction using ethanol or methanol.

Isolation: The extract is concentrated and subjected to chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate this compound.

Purification: The isolated compound is further purified using recrystallization techniques to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound follows similar extraction and isolation processes but on a larger scale. The use of advanced chromatographic techniques and automated systems ensures high yield and purity of the compound .

Analyse Des Réactions Chimiques

Types of Reactions: Neobyakangelicol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may have distinct biological activities.

Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its pharmacological properties.

Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, enhancing its chemical diversity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with unique chemical and biological properties .

Comparaison Avec Des Composés Similaires

Neobyakangelicol is unique due to its specific chemical structure and biological activities. Similar compounds include:

Activité Biologique

Neobyakangelicol, a natural product derived from the roots of Angelica dahurica and Angelica japonica, has garnered attention in scientific research due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

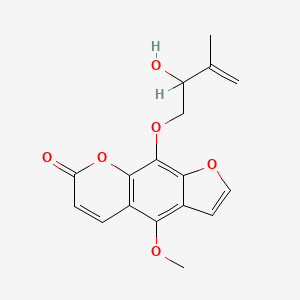

Chemical Structure and Properties

This compound is classified as a furanocoumarin with the molecular formula C17H16O6 and a CAS number of 35214-82-5. Its structure is characterized by a complex arrangement that contributes to its biological activity (PubChem) .

Target of Action

This compound primarily targets lipid metabolism pathways. Its anti-lipolytic effects suggest it may inhibit the breakdown of lipids by interacting with key enzymes involved in lipid metabolism .

Biochemical Pathways

Research indicates that this compound may influence several biochemical pathways, particularly those related to inflammation and oxidative stress. This compound has shown potential in modulating cellular processes linked to apoptosis and cell proliferation .

Pharmacological Activities

This compound exhibits a variety of pharmacological activities, which are summarized below:

- Antioxidant Activity : Studies have demonstrated that this compound possesses significant antioxidant properties, protecting cells from oxidative damage induced by free radicals. It was found to inhibit cellular damage in renal epithelial cells exposed to peroxyl radicals .

- Anti-inflammatory Effects : The compound has been shown to reduce inflammation markers in various models, suggesting potential applications in inflammatory diseases .

- Anticancer Properties : this compound has demonstrated cytotoxic effects against several cancer cell lines, including colorectal cancer. It appears to induce apoptosis through intrinsic and extrinsic pathways, affecting key proteins such as Bcl-2 and Bax .

- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties against various pathogens, including bacteria and fungi .

Case Studies

- Antioxidative Effects : In a study involving the methylene chloride extract of Angelica dahurica, this compound was isolated and tested for its antioxidative properties. The results indicated that it significantly reduced oxidative stress markers in vitro .

- Cytotoxic Activity : A research study evaluated the cytotoxic effects of this compound on human colon cancer cells. The compound was found to induce apoptosis in a dose-dependent manner, highlighting its potential as an anticancer agent .

- Anti-inflammatory Mechanisms : In an experimental model of inflammation, this compound exhibited a marked reduction in pro-inflammatory cytokines, suggesting its role as a therapeutic agent in managing inflammatory conditions .

Table 1: Summary of Biological Activities

Propriétés

IUPAC Name |

9-(2-hydroxy-3-methylbut-3-enoxy)-4-methoxyfuro[3,2-g]chromen-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O6/c1-9(2)12(18)8-22-17-15-11(6-7-21-15)14(20-3)10-4-5-13(19)23-16(10)17/h4-7,12,18H,1,8H2,2-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBAMGTKSOKGECF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(COC1=C2C(=C(C3=C1OC(=O)C=C3)OC)C=CO2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.